molecular formula C5H3ClOS B1589303 4-Chlorothiophene-2-carbaldehyde CAS No. 57500-51-3

4-Chlorothiophene-2-carbaldehyde

Cat. No. B1589303
CAS RN: 57500-51-3
M. Wt: 146.6 g/mol
InChI Key: YYEIZVYJDLYMIH-UHFFFAOYSA-N
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Patent
US07122567B2

Procedure details

Methanolic sodium methoxide solution (28%) (5 ml, 25.9 mmol) was diluted with MeOH (5 ml) and was cooled to −25° C. under nitrogen. A solution of 4-chloro-2-thiophenecarboxaldehyde (J Heterocyclic Chem, 1976, 13, 393; 1.1 g, 7.5 mmol) and methyl azidoacetate (3.0 g, 26.1 mmol) in MeOH (20 ml) was added dropwise, maintaining the temperature at −25° C. On completion of addition the solution was allowed to warm to 5° C. over a period of approximately 16 hours. The solution was added to saturated aqueous ammonium chloride (250 ml) and the mixture was extracted using DCM. The combined organic layers were concentrated at 0° C. The residue was taken up in xylene (30 ml) and this solution was added dropwise to xylene (120 ml) under reflux. The solution was heated under reflux for 30 minutes before being cooled and concentrated. The title compound was purified by a mixture of crystallisation (EtOAc/isohexane) and chromatography on a Bond Elut column eluting with a graduated solvent of 5–50% EtOAc in isohexane (640 mg, 40%). NMR (CDCl3) 9.1 (1H, br), 7.1 (2H, s), 3.9 (3H, s); m/z 214.3.
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[Cl:4][C:5]1[CH:6]=[C:7]([CH:10]=O)[S:8][CH:9]=1.[N:12]([CH2:15][C:16]([O:18][CH3:19])=[O:17])=[N+]=[N-].[Cl-].[NH4+]>CO>[Cl:4][C:5]1[C:6]2[NH:12][C:15]([C:16]([O:18][CH3:19])=[O:17])=[CH:10][C:7]=2[S:8][CH:9]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.1 g
Type
reactant
Smiles
ClC=1C=C(SC1)C=O
Name
Quantity
3 g
Type
reactant
Smiles
N(=[N+]=[N-])CC(=O)OC
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature at −25° C
ADDITION
Type
ADDITION
Details
On completion of addition the solution
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 5° C. over a period of approximately 16 hours
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic layers were concentrated at 0° C
ADDITION
Type
ADDITION
Details
this solution was added dropwise to xylene (120 ml)
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
before being cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The title compound was purified by a mixture of crystallisation (EtOAc/isohexane) and chromatography on a Bond Elut column
WASH
Type
WASH
Details
eluting with a graduated solvent of 5–50% EtOAc in isohexane (640 mg, 40%)

Outcomes

Product
Name
Type
Smiles
ClC1=CSC2=C1NC(=C2)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.